molecular formula C14H23N B13572187 2-Methyl-N-(3-methylphenethyl)butan-1-amine

2-Methyl-N-(3-methylphenethyl)butan-1-amine

Cat. No.: B13572187
M. Wt: 205.34 g/mol
InChI Key: WXQODNVDKVAJQV-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylphenethyl)butan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a butan-1-amine backbone with a 2-methyl substitution and a 3-methylphenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-methylphenethyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 2-methylbutan-1-one with 3-methylphenethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-methylphenethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-N-(3-methylphenethyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-methylphenethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it may interact with adrenergic receptors, modulating the release of neurotransmitters like norepinephrine and dopamine. This interaction can lead to various physiological effects, including changes in mood, cognition, and cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-methylphenethyl)butan-1-amine
  • 3-Methyl-N-(3-methylphenethyl)butan-1-amine
  • 2-Methyl-N-(4-methylphenethyl)butan-1-amine

Uniqueness

2-Methyl-N-(3-methylphenethyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-[2-(3-methylphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-4-12(2)11-15-9-8-14-7-5-6-13(3)10-14/h5-7,10,12,15H,4,8-9,11H2,1-3H3

InChI Key

WXQODNVDKVAJQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCCC1=CC=CC(=C1)C

Origin of Product

United States

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